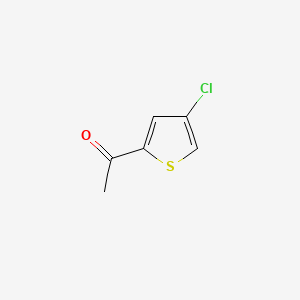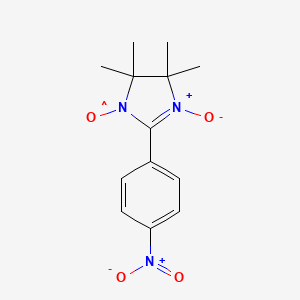
Mercaptomethylmethyldiethoxysilane
Descripción general
Descripción
This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves understanding how the compound is made. It could be synthesized in a lab or it might be found naturally. The process of its synthesis could involve various chemical reactions.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It’s important to know what conditions are needed for these reactions (e.g., temperature, pressure, catalysts) and what the products of the reactions are.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Surface Modification and Self-Assembled Monolayers
Silanization of solid surfaces via mercaptosilanes, such as mercaptopropylsilatrane, has been investigated for constructing gold colloid monolayers on silica surfaces. This process offers advantages over traditional methods by using environmentally friendly solvents, requiring shorter preparation times, and resulting in more uniform films with higher mercaptan surface density. Such modifications are crucial for applications requiring durable self-assembled films under ambient conditions, potentially replacing mercaptosilanes for surface modification and as adhesive layers for noble metal colloid monolayer construction on oxide surfaces (Chen Wen-hao et al., 2014).
Catalysis and Solid Acid Catalysts
Mercaptopropyl-functionalized porous silicates have been synthesized and shown to be efficient heterogeneous acid catalysts. The introduction of organosulfur surface groups into silicates, followed by oxidation to sulfonic acid groups, creates solid acid ion exchangers with significant catalytic capabilities (M. H. Lim et al., 1998).
Environmental Applications
Functionalized diatom silica microparticles with mercaptopropyl-trimethoxysilane have been developed for the adsorption of mercury ions from aqueous solutions. These modified microparticles demonstrate enhanced kinetics and efficiency in mercury ion adsorption, showcasing their potential as natural, cost-effective, and environmentally benign adsorbents (Yang Yu et al., 2012).
Mercury Ion Removal
Studies have shown that mercaptopropyl-modified mesoporous silica is a remarkable support for the preparation of reusable, heterogeneous palladium catalysts for coupling reactions. The functionalization with mercaptopropyl trimethoxysilane not only allows for effective Pd absorption from solutions but also demonstrates minimal leaching, making it suitable for various catalytic applications (C. Crudden et al., 2005).
Biophotonics
For applications in biophotonics, nanoclays have been functionalized with mercaptomethylmethyldiethoxysilane as a linker for the covalent attachment of rare earth β-diketonate, demonstrating the potential for creating water-dispersible nanoclays equipped with optical functions. This advancement opens new avenues for the use of functionalized nanoclays in biophotonic applications (G. Kaup et al., 2016).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It could include toxicity information, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This involves speculating on potential future applications or areas of study for the compound based on its properties and behavior.
Propiedades
IUPAC Name |
[diethoxy(methyl)silyl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2SSi/c1-4-7-10(3,6-9)8-5-2/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVRJGHTIVORLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CS)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435971 | |
| Record name | MERCAPTOMETHYLMETHYLDIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercaptomethylmethyldiethoxysilane | |
CAS RN |
55161-63-2 | |
| Record name | MERCAPTOMETHYLMETHYLDIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)





![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)


